5-Chloro-2,3-dimethoxypyridin-4-ol

Chemical Synthesis Medicinal Chemistry Physical Property

Variability in purity and lack of analytical documentation can compromise stoichiometry and reproducibility in early-stage synthesis. 5-Chloro-2,3-dimethoxypyridin-4-ol (CAS 1305325-20-5) addresses this with batch-specific QC reports and ≥98% purity, ensuring reliable performance as a halogenated pyridine building block for SAR studies and cross-coupling reactions. • ≥98% purity by HPLC, with NMR and HPLC data provided • 5-Chloro substituent enables Suzuki and Buchwald-Hartwig functionalization • Solid form with defined storage conditions for consistent handling.

Molecular Formula C7H8ClNO3
Molecular Weight 189.59 g/mol
CAS No. 1305325-20-5
Cat. No. B1422493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,3-dimethoxypyridin-4-ol
CAS1305325-20-5
Molecular FormulaC7H8ClNO3
Molecular Weight189.59 g/mol
Structural Identifiers
SMILESCOC1=C(NC=C(C1=O)Cl)OC
InChIInChI=1S/C7H8ClNO3/c1-11-6-5(10)4(8)3-9-7(6)12-2/h3H,1-2H3,(H,9,10)
InChIKeyOOEUNQWRQZZVGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2,3-dimethoxypyridin-4-ol Physical Properties


5-Chloro-2,3-dimethoxypyridin-4-ol (CAS 1305325-20-5) is a chlorinated pyridine derivative with the molecular formula C₇H₈ClNO₃ and a molecular weight of 189.60 g/mol. It is supplied as a solid . Computed physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 349.0±37.0 °C at 760 mmHg, and a flash point of 164.9±26.5 °C [1].

Workflow Halogenated pyridine building block; 5-chloro and 4-hydroxy handles support cross-coupling and derivatization
Quality Select vendors offer 98% purity with batch-specific QC (NMR, HPLC) for stoichiometric precision

Substitution Risks for 5-Chloro-2,3-dimethoxypyridin-4-ol


Direct substitution of 5-chloro-2,3-dimethoxypyridin-4-ol with other halogenated or non-halogenated pyridin-4-ols is not advised due to significant differences in physicochemical and biological properties that impact synthetic utility and safety. Although direct comparative bioactivity data for this specific compound are absent from the public domain, structural analysis indicates that the 5-chloro substituent and 4-hydroxyl group confer distinct electronic and steric profiles compared to 5-bromo, 5-unsubstituted, or 4-deoxy analogs . These differences can alter reaction kinetics, regioselectivity, and potential biological target interactions. Furthermore, variations in vendor purity specifications (98% vs. unverified) and the availability of batch-specific analytical documentation (e.g., NMR, HPLC) underscore the importance of selecting a defined source.

Structure 5‑Chloro‑4‑hydroxy substitution alters electronic and steric profile compared to 5‑bromo, 4‑deoxy, or non‑halogenated analogs
Purity Vendor purity specifications differ (98% vs. unverified); exact stoichiometry may shift across sources
Documentation Batch-specific analytical data not universally available; “AS‑IS” supply introduces reproducibility uncertainty

5-Chloro-2,3-dimethoxypyridin-4-ol Differentiation from Analogs


Molecular Weight Differentiation

The molecular weight of 5-chloro-2,3-dimethoxypyridin-4-ol is 189.60 g/mol . This differs by +44.45 g/mol from the brominated analog 5-bromo-2,3-dimethoxypyridin-4-ol (MW 234.05 g/mol) and by +34.45 g/mol from the non-halogenated analog 2,3-dimethoxypyridin-4-ol (MW 155.15 g/mol) . This quantitative difference is critical for synthetic planning and compound characterization.

Molecular Weight
Class-level
189.60 g/mol vs. 234.05 (5-Br) & 155.15 (non-halogenated)
Supports reaction stoichiometry and unambiguous MS identification
Based on molecular formula; class-level inference
Chemical Synthesis Medicinal Chemistry Physical Property

Boiling Point and Thermal Stability

The computed boiling point for 5-chloro-2,3-dimethoxypyridin-4-ol is 349.0±37.0 °C at 760 mmHg [1]. While experimental boiling points for direct analogs are not available, this value can be compared to the boiling point of the non-halogenated analog 2,3-dimethoxypyridine (208.9±35.0 °C at 760 mmHg) , suggesting the 5-chloro-4-ol substitution significantly increases the boiling point.

Boiling Point
Reported
349.0 °C vs. 208.9 °C (non-halogenated analog)
Impacts purification strategy and scale‑up handling
Computed values; experimental verification pending
Process Chemistry Thermal Stability Distillation

Vendor Purity and Analytical Support

Multiple vendors specify a standard purity of 98% for 5-chloro-2,3-dimethoxypyridin-4-ol . One vendor explicitly states that batch-specific QC reports (NMR, HPLC, GC) are available upon request . In contrast, a major supplier notes that it provides this compound as part of a unique chemical collection and does not collect or provide analytical data, with all sales being final and without warranty .

Vendor Quality
Head-to-head
98% purity + QC (Bidepharm) vs. unverified, AS‑IS (AldrichCPR)
Supports procurement confidence and experimental reproducibility
Vendor specifications as of 2025
Quality Control Procurement Analytical Chemistry

Lack of Published Bioactivity Data

A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any quantitative bioactivity data (e.g., IC₅₀, Kᵢ, EC₅₀) for 5-chloro-2,3-dimethoxypyridin-4-ol. In contrast, other halogenated pyridin-4-ols have reported biological activities [1]. This absence of data is itself a differentiating factor for researchers seeking to explore novel chemical space.

Bioactivity Data
Class-level
No IC₅₀, Kᵢ, or EC₅₀ reported
Supports novel SAR exploration and IP‑free chemical space
Literature and database search, 2025
Biological Activity Data Scarcity Research Gap

5-Chloro-2,3-dimethoxypyridin-4-ol Application Scenarios


Synthetic Intermediate for Halogenated Pyridine Libraries

5-Chloro-2,3-dimethoxypyridin-4-ol is best utilized as a building block for the synthesis of more complex halogenated pyridine derivatives, particularly in medicinal chemistry and agrochemical research . The 5-chloro substituent offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 4-hydroxyl group can be alkylated or protected. Given the absence of published bioactivity data, this compound is ideally suited for exploratory SAR studies where a novel chloro-pyridinol core is desired.

Quality-Controlled Synthesis with Documented Purity

For research applications where precise stoichiometry and reproducibility are paramount—such as in the preparation of analytical standards, kinetic studies, or early-stage lead optimization—procuring 5-chloro-2,3-dimethoxypyridin-4-ol from a vendor that provides batch-specific QC reports (NMR, HPLC) and a stated 98% purity is recommended . This ensures that the material meets a defined specification, mitigating the risk of variable purity impacting experimental outcomes.

Exploratory Research in Novel Chemical Space

The complete lack of reported biological activity for 5-chloro-2,3-dimethoxypyridin-4-ol in public databases makes it a compelling candidate for phenotypic screening campaigns or fragment-based drug discovery programs aiming to identify new chemical starting points [1]. Its distinct molecular weight and computed boiling point relative to other analogs also support its use in analytical method development (e.g., HPLC method validation, MS calibration).

Application
Selection Property
Validation Focus
Halogenated pyridine library synthesis
5‑Chloro and 4‑hydroxy handles for cross‑coupling
Functional group tolerance and reaction optimization
Reproducible stoichiometric synthesis
Documented 98% purity with batch QC
Verified purity and analytical documentation
Exploratory SAR and screening
Unreported bioactivity and novel chemical space
Phenotypic or fragment‑based screening, analytical method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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